(2Z)-2-[(E)-1-(4-fluorophenyl)ethylidenehydrazinylidene]-1,3-thiazolidin-4-one
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Overview
Description
(2Z)-2-[(E)-1-(4-fluorophenyl)ethylidenehydrazinylidene]-1,3-thiazolidin-4-one is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thiazolidinone ring, a fluorophenyl group, and a hydrazinylidene moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(E)-1-(4-fluorophenyl)ethylidenehydrazinylidene]-1,3-thiazolidin-4-one typically involves the reaction of 4-fluorobenzaldehyde with thiosemicarbazide to form an intermediate hydrazone. This intermediate then undergoes cyclization with chloroacetic acid to yield the final thiazolidinone product. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(E)-1-(4-fluorophenyl)ethylidenehydrazinylidene]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazolidinone derivatives.
Substitution: Formation of substituted thiazolidinone derivatives.
Scientific Research Applications
(2Z)-2-[(E)-1-(4-fluorophenyl)ethylidenehydrazinylidene]-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its pharmacological properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of (2Z)-2-[(E)-1-(4-fluorophenyl)ethylidenehydrazinylidene]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydrazinylidene moiety can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. Additionally, the fluorophenyl group can enhance the compound’s binding affinity to certain receptors, modulating their activity and resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-[(E)-1-(4-chlorophenyl)ethylidenehydrazinylidene]-1,3-thiazolidin-4-one
- (2Z)-2-[(E)-1-(4-bromophenyl)ethylidenehydrazinylidene]-1,3-thiazolidin-4-one
- (2Z)-2-[(E)-1-(4-methylphenyl)ethylidenehydrazinylidene]-1,3-thiazolidin-4-one
Uniqueness
The presence of the fluorophenyl group in (2Z)-2-[(E)-1-(4-fluorophenyl)ethylidenehydrazinylidene]-1,3-thiazolidin-4-one imparts unique properties, such as increased lipophilicity and enhanced binding affinity to certain biological targets, compared to its analogs with different substituents on the phenyl ring. This makes it a valuable compound for further research and potential therapeutic applications.
Properties
Molecular Formula |
C11H10FN3OS |
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Molecular Weight |
251.28 g/mol |
IUPAC Name |
(2Z)-2-[(E)-1-(4-fluorophenyl)ethylidenehydrazinylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H10FN3OS/c1-7(8-2-4-9(12)5-3-8)14-15-11-13-10(16)6-17-11/h2-5H,6H2,1H3,(H,13,15,16)/b14-7+ |
InChI Key |
MXUODIHNXLQOAV-VGOFMYFVSA-N |
Isomeric SMILES |
C/C(=N\N=C/1\NC(=O)CS1)/C2=CC=C(C=C2)F |
Canonical SMILES |
CC(=NN=C1NC(=O)CS1)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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